Phosphonothioic acid, (2-chloroethyl)-
Description
Contextualizing Organophosphorus Compounds within Chemical Research
Organophosphorus compounds, a broad and diverse class of chemicals characterized by a carbon-phosphorus bond, hold a significant position in modern chemical research and industry. taylorandfrancis.com Their development, which began nearly two centuries ago, accelerated in the mid-20th century, leading to a vast array of applications. nih.govresearchgate.net These compounds are integral to numerous fields, including agriculture, where they are used as pesticides and plant growth regulators, and medicine, where they serve as drugs and are investigated for new therapeutic properties. taylorandfrancis.comscielo.br
The versatility of organophosphorus compounds stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and form a variety of stable bonds. This allows for the synthesis of molecules with tailored biological and physical properties. taylorandfrancis.com In contemporary research, the focus has expanded beyond traditional applications to include their use as flame retardants, plasticizers, industrial solvents, and ligands for metal catalysis. researchgate.netscielo.br The formation of the phosphorus-carbon (P-C) bond remains a dynamic area of study, as it is key to creating novel compounds with potential biological activities. taylorandfrancis.com
The Distinctive Chemical Architecture of Phosphonic Acids
Phosphonic acids are a specific class of organophosphorus compounds defined by a phosphorus atom covalently bonded to a carbon atom, a phosphoryl oxygen (a P=O double bond), and two hydroxyl (-OH) groups. beilstein-journals.orgnih.gov This arrangement results in a distorted tetrahedral geometry around the central phosphorus atom. beilstein-journals.org The direct P-C bond is a key feature, distinguishing phosphonic acids from phosphate (B84403) esters, where the phosphorus is bonded to carbon via an oxygen atom.
Evolution of Research Paradigms for the Chemical Compound and its Analogues
The research trajectory of (2-chloroethyl)phosphonic acid, or ethephon (B41061), began with its chemical synthesis by Kabachnik and Rossiiskaya in 1946. ashs.org Initial research focused on its synthesis and basic chemical properties. A pivotal shift in the research paradigm occurred in the 1960s when its unique biological activity was discovered. In 1963, it was first reported that the compound could decompose to form ethylene (B1197577). ashs.org
Subsequent research, notably by Warner and Leopold in 1969, elucidated that this breakdown happens readily in aqueous solutions at a pH above 4.0, which is typical of plant cell cytoplasm. upenn.edunih.govoup.com This discovery established that ethephon's primary role was as a stable, transportable molecule that could deliver the gaseous plant hormone ethylene directly to plant tissues. upenn.eduplantgrowthhormones.com This transformed research, moving it from pure chemistry to applied agricultural and plant science. The focus became harnessing its ethylene-releasing properties for practical applications, such as promoting fruit ripening, inducing flowering, and controlling growth. wikipedia.orgashs.orgepa.gov
Contemporary research continues to explore its biological mechanisms and expand its applications. Studies have investigated its function as an inhibitor of enzymes like butyrylcholinesterase. wikipedia.org Furthermore, modern research explores the use of phosphonic acids, including ethephon, for novel applications such as the surface modification of materials.
Chemical and Physical Properties of (2-chloroethyl)phosphonic Acid
| Property | Value |
| CAS Number | 16672-87-0 |
| Molecular Formula | C₂H₆ClO₃P |
| Molecular Weight | 144.49 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 74 °C |
| Solubility | Readily soluble in water, methanol, ethanol (B145695), acetone. Sparingly soluble in non-polar solvents like benzene (B151609) and toluene. |
Data sourced from multiple references. nist.govepa.govwikipedia.orgnih.gov
Esters of (2-chloroethyl)phosphonic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Diethyl (2-chloroethyl)phosphonate | 10419-79-1 | C₆H₁₄ClO₃P | 200.600 |
Data sourced from NIST Chemistry WebBook. nist.gov
Structure
3D Structure
Properties
CAS No. |
32403-58-0 |
|---|---|
Molecular Formula |
C2H6ClO2PS |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloroethyl-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClO2PS/c3-1-2-6(4,5)7/h1-2H2,(H2,4,5,7) |
InChI Key |
AHEJETSIRUFWPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)P(=S)(O)O |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 2 Chloroethyl Phosphonothioic Acid and Analogues
Reaction Pathways of the (2-Chloroethyl) Moiety
The (2-chloroethyl) group attached to the phosphorus atom is susceptible to several reaction pathways, primarily dehydrohalogenation and nucleophilic substitution. These transformations are influenced by the electronic effects of the thiophosphoryl group and the reaction conditions.
Dehydrohalogenation of the (2-chloroethyl) moiety in phosphonothioic acid derivatives can proceed through an elimination reaction to yield a vinylphosphonothioic acid derivative. This reaction is typically base-catalyzed. The mechanism is believed to follow an E2 (bimolecular elimination) pathway, where a base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, concurrently with the departure of the chloride ion. The rate of this reaction is dependent on both the concentration of the substrate and the base.
Kinetic studies on analogous β-haloethyl compounds suggest that the nature of the substituents on the phosphorus atom can significantly influence the rate of dehydrohalogenation. Electron-withdrawing groups on the phosphorus atom can increase the acidity of the α-protons, thereby facilitating the E2 elimination.
The carbon atom bearing the chlorine in the (2-chloroethyl) group is an electrophilic center and is subject to nucleophilic substitution reactions. libretexts.org These reactions can proceed via either an S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) mechanism, though the S(_N)2 pathway is generally favored for primary alkyl halides like the (2-chloroethyl) group. libretexts.orgchemguide.co.uk
In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion in a single, concerted step. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org The reactivity of the (2-chloroethyl) group in nucleophilic substitution is influenced by steric hindrance around the reaction center and the nature of the nucleophile. Stronger nucleophiles will generally lead to faster reaction rates.
| Reaction Type | General Mechanism | Key Factors Influencing Rate |
| Dehydrohalogenation | E2 Elimination | Base strength, Substrate concentration, Electronic effects of P-substituents |
| Nucleophilic Substitution | S(_N)2 Reaction | Nucleophile strength and concentration, Substrate concentration, Steric hindrance |
Transformations Involving the Thiophosphoryl Group
The thiophosphoryl (P=S) group is a key functional group that imparts distinct reactivity to the molecule compared to its phosphoryl (P=O) counterpart. Transformations involving this group primarily include chalcogen exchange processes and reactions that highlight the comparative reactivity of the P=S and P=O bonds.
Chalcogen exchange involves the replacement of the sulfur atom in the thiophosphoryl group with an oxygen atom, or vice versa. The conversion of a thiophosphoryl group to a phosphoryl group is an oxidative process, often achieved using oxidizing agents. This transformation is thermodynamically favorable due to the greater strength of the P=O bond compared to the P=S bond.
Conversely, the conversion of a phosphoryl group to a thiophosphoryl group, known as thionation, requires a sulfur-transfer reagent. These reactions are important in the synthesis of various organophosphorus compounds. The mechanism of these exchange reactions can be complex, often involving intermediate species.
The difference in electronegativity between sulfur and oxygen atoms leads to significant differences in the polarity and stability of the P=S and P=O bonds. The P=O bond is highly polar and stronger than the P=S bond. mdpi.com This difference in bond energy and polarity has a profound impact on the chemical properties and reactivity of the corresponding compounds.
Compounds with a P=O group are generally more thermally stable and resistant to oxidation than their P=S analogues. mdpi.com In nucleophilic substitution reactions at the phosphorus center, the thiophosphoryl group can influence the electrophilicity of the phosphorus atom differently than a phosphoryl group. The softer nature of the sulfur atom in the P=S bond can also lead to different interactions with catalysts and reactants. For instance, the hydrolysis of phosphonothioates (P=S) often proceeds at a different rate compared to the hydrolysis of their phosphonate (B1237965) (P=O) counterparts. nih.govnih.gov
| Bond Property | P=S Bond | P=O Bond |
| Bond Energy | Weaker | Stronger mdpi.com |
| Polarity | Less Polar | More Polar |
| Thermal Stability | Lower | Higher mdpi.com |
| Susceptibility to Oxidation | Higher | Lower |
| Hydrolysis Rate (General) | Can be slower or faster depending on conditions | Generally faster under many conditions |
Catalytic Reaction Dynamics and Phosphonate-Mediated Processes
Catalysis plays a significant role in the transformations of organophosphorus compounds, including (2-chloroethyl)phosphonothioic acid and its analogues. Both metal-based and organocatalysts can be employed to promote and control the various reaction pathways. For instance, Lewis acids can be used to activate the thiophosphoryl group, making the phosphorus atom more susceptible to nucleophilic attack.
In the context of phosphonate-mediated processes, the phosphorus center can act as a coordinating site for metal catalysts, influencing the regio- and stereoselectivity of reactions. The development of novel catalytic systems for the transformation of phosphonothioates is an active area of research, with applications in organic synthesis and materials science. ncl.ac.ukrsc.org Cross-coupling reactions, for example, have been developed to form C-P bonds, which are crucial for the synthesis of a wide range of phosphonate derivatives. rsc.org The presence of the thiophosphoryl group can modulate the activity and selectivity of these catalytic processes.
Biochemical Mechanistic Studies on Related Phosphorus Compounds
The biochemical mechanisms of (2-chloroethyl)phosphonothioic acid are not extensively documented in publicly available literature. However, by examining related phosphorus compounds, namely its structural analogues (2-chloroethyl)phosphonic acid (ethephon) and organophosphonothioates like O-Ethyl S-phenyl ethylphosphonodithioate (fonofos), we can infer potential biochemical interactions and transformations. The mechanisms of these related compounds primarily encompass two distinct pathways: the release of ethylene (B1197577) and the inhibition of acetylcholinesterase.
Ethephon (B41061) and the Ethylene Biosynthesis Pathway
(2-Chloroethyl)phosphonic acid, commonly known as ethephon, is a widely used plant growth regulator. wikipedia.orgnih.gov Its mechanism of action does not involve direct interaction with enzymatic systems in its original form. Instead, its primary biochemical function is to release ethylene gas upon decomposition within the plant tissues. peptechbio.comtifr.res.ineurofins.de This process is pH-dependent, with the breakdown of ethephon into ethylene, phosphate (B84403), and chloride ions occurring at a pH above 4.0, which is typical of plant cell cytoplasm. tifr.res.in
The released ethylene, a natural plant hormone, then integrates into the plant's endogenous ethylene signaling pathway to elicit a wide range of physiological responses. nih.govoup.com The ethylene signal transduction pathway is a well-characterized cascade of events:
Ethylene Perception : Ethylene molecules bind to receptors located in the membrane of the endoplasmic reticulum. In the model plant Arabidopsis thaliana, these receptors include ETR1, ETR2, EIN4, ERS1, and ERS2. nih.gov In the absence of ethylene, these receptors actively suppress the ethylene response pathway. nih.govportlandpress.com
Signal Transduction : Upon ethylene binding, the receptors undergo a conformational change, which deactivates a serine/threonine protein kinase called CTR1 (Constitutive Triple Response 1). nih.govfrontiersin.org CTR1 normally functions as a negative regulator of the pathway. frontiersin.org
Downstream Signaling : The deactivation of CTR1 allows for the activation of a positive regulator, EIN2 (Ethylene Insensitive 2), a protein located in the endoplasmic reticulum membrane. nih.govportlandpress.com The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus. portlandpress.com
Transcriptional Regulation : Inside the nucleus, the EIN2 C-terminal fragment stabilizes transcription factors such as EIN3 (Ethylene Insensitive 3) and EIL1 (EIN3-like 1). nih.govfrontiersin.org These transcription factors then activate the expression of a cascade of ethylene-responsive genes, leading to various physiological changes. nih.gov
The ultimate biochemical and physiological outcomes of ethephon application are diverse and depend on the plant species, developmental stage, and concentration of ethylene. These effects are summarized in the table below.
| Plant Process | Biochemical/Physiological Effect |
| Fruit Ripening | Upregulation of genes involved in cell wall degradation (e.g., polygalacturonase, cellulase), pigment synthesis (e.g., carotenoids, anthocyanins), and aroma compound production. |
| Flowering | Induction or synchronization of flowering in certain species like pineapple. |
| Leaf Senescence and Abscission | Increased synthesis and activity of hydrolytic enzymes such as chlorophyllase, proteases, and nucleases, leading to the breakdown of cellular components and detachment of leaves. |
| Growth Regulation | Inhibition of stem elongation and promotion of lateral growth, a phenomenon known as the "triple response" in seedlings (inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggerated apical hook). oup.com |
Organophosphonothioates and Acetylcholinesterase Inhibition
A significant number of organophosphorus compounds, particularly those with a phosphonothioate or phosphorothioate (B77711) structure, exert their primary biochemical effect through the inhibition of acetylcholinesterase (AChE). herts.ac.uk Fonofos (B52166), an organothiophosphate insecticide, serves as a relevant analogue to understand this mechanism. nih.govwikipedia.org AChE is a critical enzyme in the nervous system of insects and vertebrates, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses.
The mechanism of AChE inhibition by organophosphorus compounds like fonofos involves the following steps:
Binding to the Active Site : The organophosphorus molecule binds to the active site of AChE, mimicking the natural substrate, acetylcholine.
Phosphorylation of the Serine Residue : The phosphorus atom of the inhibitor forms a covalent bond with the hydroxyl group of a serine residue in the active site of AChE. This process, known as phosphorylation, results in an inactivated enzyme-inhibitor complex.
Inhibition of Acetylcholine Hydrolysis : The phosphorylated enzyme is unable to hydrolyze acetylcholine, leading to the accumulation of ACh in the synaptic cleft.
Cholinergic Crisis : The excess acetylcholine continuously stimulates nicotinic and muscarinic receptors, resulting in a state of hyperexcitation known as a cholinergic crisis. This leads to a range of symptoms including muscle tremors, paralysis, and in severe cases, respiratory failure and death.
The potency of AChE inhibition can vary between different organophosphorus compounds and even between stereoisomers of the same compound. For instance, the enantiomers of fonofos exhibit differential toxicity, with one isomer often being a more potent AChE inhibitor than the other. oup.com The table below presents the half-maximal inhibitory concentrations (IC50) for the enantiomers of fonofos and another organophosphate, profenofos, against AChE from different sources, illustrating this stereoselectivity.
| Compound | Enantiomer | Organism | IC50 (nM) |
| Fonofos | (-)-Fonofos | Daphnia magna | 2.3 |
| (+)-Fonofos | Daphnia magna | 29 | |
| (-)-Fonofos | Japanese medaka | 4.3 | |
| (+)-Fonofos | Japanese medaka | 8.5 | |
| Profenofos | (+)-Profenofos | Electric eel | 2.6 |
| (-)-Profenofos | Electric eel | 71.8 | |
| (+)-Profenofos | Human (recombinant) | 1.6 | |
| (-)-Profenofos | Human (recombinant) | 1.9 |
Data adapted from Environmental Toxicology and Chemistry, Vol. 23, No. 5, pp. 1151–1156, 2004. oup.com
The stability of the phosphorylated enzyme-inhibitor complex is a crucial factor in the toxicity of organophosphorus compounds. The bond can undergo a process called "aging," where a chemical modification of the phosphoryl group occurs, making the inhibition irreversible.
While direct mechanistic studies on (2-chloroethyl)phosphonothioic acid are lacking, its structural similarity to ethephon and organophosphonothioates like fonofos suggests that its biochemical effects could potentially involve either the release of a reactive molecule analogous to ethylene or the inhibition of crucial enzymes like acetylcholinesterase, depending on the specific biological context and metabolic transformations it undergoes.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloroethyl Phosphonothioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organophosphorus compounds, including (2-chloroethyl)phosphonothioic acid. By exploiting the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy is fundamental in characterizing the organic moieties of organophosphorus compounds. For a molecule like (2-chloroethyl)phosphonothioic acid, ¹H NMR can confirm the presence and connectivity of the chloroethyl group. The protons on the carbons adjacent to the chlorine and phosphorus atoms will exhibit characteristic chemical shifts and coupling patterns. For instance, in related compounds like tris(2-chloroethyl) phosphate (B84403), the protons of the -CH₂-Cl and -CH₂-O-P groups show distinct signals. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-chloroethylphosphoric acid dichloride provides a reference for the chemical shifts of protons in a chloroethyl group attached to a phosphorus center. chemicalbook.com
In complex systems or when analyzing adducts, ¹H NMR helps to identify the structural changes and the points of attachment. The coupling between protons and the phosphorus nucleus (³¹P), known as J-coupling, provides valuable information about the proximity of the protons to the phosphorus atom. These couplings, which can occur over one, two, or three bonds, are instrumental in piecing together the molecular structure. huji.ac.il
Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for the analysis of organophosphorus compounds. oxinst.commdpi.com With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR provides a direct window into the chemical environment of the phosphorus atom. huji.ac.il The chemical shift of the ³¹P nucleus is highly dependent on the nature of the substituents attached to it. For (2-chloroethyl)phosphonothioic acid, the presence of a sulfur atom in place of an oxygen atom (a thiophosphonate versus a phosphonate) results in a significant downfield shift of the ³¹P signal. nih.gov
Theoretical calculations and experimental data have shown that factors such as solvent effects and molecular geometry can influence the ³¹P chemical shift. nih.govresearchgate.net For instance, the analysis of O,O-diethyl thiophosphate demonstrates that explicit solvent and relativistic effects are crucial for accurately predicting ³¹P NMR shifts in thiophosphates. nih.gov In degradation studies of related compounds, ³¹P NMR is used to track the disappearance of the parent compound and the appearance of hydrolysis products, each with a distinct chemical shift. rsc.org For example, the breakdown product of the nerve agent VX, ethyl methylphosphonic acid (EMPA), can be monitored using this technique. rsc.org
Table 1: Representative ³¹P NMR Chemical Shift Ranges for Selected Organophosphorus Moieties
| Functional Group | Chemical Shift Range (ppm) |
| Phosphates | -5 to 5 |
| Phosphonates | 15 to 30 |
| Thiophosphates | 50 to 75 |
| Phosphonium (B103445) salts | 20 to 40 |
Note: Chemical shifts are relative to a standard, typically 85% H₃PO₄.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (2-chloroethyl)phosphonothioic acid will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbons in the 2-chloroethyl group will be influenced by the electronegativity of the adjacent chlorine and phosphorus-sulfur moiety.
A key feature of ¹³C NMR in the analysis of organophosphorus compounds is the observation of phosphorus-carbon coupling constants (J(P-C)). These couplings, which can be observed over one, two, or three bonds, are invaluable for assigning carbon signals and confirming the structure of the molecule. researchgate.net For example, the one-bond coupling (¹J(P-C)) is typically the largest and provides direct evidence of a P-C bond. Two-bond (²J(P-C)) and three-bond (³J(P-C)) couplings help to establish the connectivity further out from the phosphorus center. researchgate.net In the characterization of adducts, changes in the ¹³C chemical shifts and P-C coupling constants can pinpoint the site of modification on the molecule.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of organophosphorus compounds, often in conjunction with a separation technique like gas chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds. cromlab-instruments.esnih.gov For acidic compounds like (2-chloroethyl)phosphonothioic acid, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. mdpi.comnih.gov Common derivatization agents include silylating agents (e.g., MTBSTFA) or alkylating agents to form more volatile esters. mdpi.com Pentafluorobenzyl (PFB) derivatives are particularly useful as they are stable and can be detected with high sensitivity. nih.govresearchgate.net
An ion trap mass spectrometer, when coupled with GC, can provide both qualitative and quantitative data. cromlab-instruments.es The instrument can be operated in different ionization modes, such as electron ionization (EI) and chemical ionization (CI), to generate characteristic mass spectra. researchgate.net The fragmentation patterns observed in the mass spectra provide a molecular fingerprint that can be used for identification by comparison with spectral libraries like those from NIST or the Organisation for the Prohibition of Chemical Weapons (OPCW). mdpi.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Organophosphorus Acids
| Derivatizing Agent | Derivative Formed | Key Advantages |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) ester | Good stability and characteristic fragmentation |
| Trimethylsilyldiazomethane (TMS-DM) | Methyl ester | Effective for methylation |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | High stability and sensitivity in NCI mode |
For enhanced selectivity and sensitivity, GC can be coupled with more advanced mass spectrometric detectors. Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICPMS) is a powerful technique for the specific detection of heteroatoms. By tuning the ICP-MS to detect specific isotopes, such as ³¹P, ³²S, and ³⁵Cl, it is possible to selectively detect compounds containing these elements with very high sensitivity and without interference from the sample matrix. nih.gov This makes GC-ICPMS an excellent tool for screening and quantification of organophosphorus compounds in complex environmental or biological samples.
Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF-MS) offers high-speed data acquisition and high mass resolution. rsc.org This is particularly advantageous in the analysis of complex mixtures, where it can separate co-eluting peaks and provide accurate mass measurements for elemental composition determination. In the context of chemical forensics, comprehensive two-dimensional GC coupled with TOF-MS (GCxGC-TOF-MS) has been used for impurity profiling of chemical warfare agent precursors, allowing for the identification of synthesis pathways. rsc.org This level of detailed analysis is crucial for attribution and verification activities related to the Chemical Weapons Convention.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the qualitative analysis of chemical compounds, offering insights into the functional groups present within a molecule. For (2-chloroethyl)phosphonothioic acid, with the chemical formula C₂H₆ClO₂PS, FTIR spectroscopy can confirm the presence of key structural motifs through their characteristic vibrational frequencies.
The FTIR spectrum of (2-chloroethyl)phosphonothioic acid is expected to exhibit distinct absorption bands corresponding to the vibrations of its primary functional groups: the phosphonothioate group (P=S, P-O), the chloroethyl group (C-Cl, C-C, C-H), and the acidic hydroxyl groups (O-H). The precise position and intensity of these bands are sensitive to the molecular environment, providing a detailed fingerprint of the compound.
Key vibrational modes anticipated in the FTIR spectrum of (2-chloroethyl)phosphonothioic acid include the stretching vibration of the P=S (thiono) group, which is typically observed in the region of 600-800 cm⁻¹. The P-O-H group will give rise to a broad O-H stretching band, usually in the 2500-3300 cm⁻¹ range, characteristic of hydrogen-bonded hydroxyl groups in phosphonic and phosphonothioic acids. Additionally, P-O stretching vibrations are expected in the 900-1100 cm⁻¹ region. The presence of the 2-chloroethyl moiety will be confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹, C-H bending vibrations, and a characteristic C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range, which may overlap with the P=S stretching band.
Analysis of related organophosphorus compounds by FTIR has demonstrated the utility of this technique in identifying specific functional groups and monitoring chemical transformations. nih.gov For instance, studies on various phosphonic acids show characteristic shifts in the P=O and P-O stretching frequencies depending on the substituents and the degree of protonation, a principle that applies equally to their thiono analogues. nih.gov
Table 1: Expected FTIR Absorption Bands for (2-Chloroethyl)phosphonothioic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| P=S (Thiono) | Stretching | 600 - 800 |
| P-O-H | O-H Stretching (H-bonded) | 2500 - 3300 (broad) |
| P-O | Stretching | 900 - 1100 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-H (Alkyl) | Bending | 1350 - 1470 |
| C-Cl | Stretching | 600 - 800 |
Note: The values in this table are approximate and can vary based on the sample's physical state and intermolecular interactions.
X-ray Based Spectroscopic Methods for Surface and Electronic Structure Analysis
X-ray based spectroscopic techniques are powerful tools for investigating the elemental composition, chemical states, and electronic structure of materials. wikipedia.org These methods rely on the interaction of X-rays with the core-level electrons of atoms, providing information that is highly specific to the elements present and their local chemical environment. carleton.edu
Synchrotron Radiation Photoelectron Spectroscopy (SRPES)
Synchrotron Radiation Photoelectron Spectroscopy (SRPES), a more advanced variant of X-ray Photoelectron Spectroscopy (XPS), utilizes the high brilliance and tunable energy of synchrotron light to probe the elemental composition and chemical states of atoms at a material's surface. wikipedia.orgcarleton.edu For (2-chloroethyl)phosphonothioic acid, SRPES can provide a detailed analysis of the constituent elements: carbon (C), chlorine (Cl), oxygen (O), phosphorus (P), and sulfur (S).
By measuring the kinetic energy of photoelectrons emitted from the core levels of these atoms, their binding energies can be determined. These binding energies are sensitive to the local chemical environment, a phenomenon known as the chemical shift. For example, the binding energy of the P 2p core level will be distinct for a phosphonothioate group compared to a phosphate, allowing for unambiguous identification of the phosphorus oxidation state and its bonding partners (P=S, P-O, P-C). Similarly, the S 2p spectrum can confirm the presence of the thiono (P=S) sulfur.
High-resolution scans of each element's core level can provide quantitative information about the surface stoichiometry and can distinguish between different chemical states of the same element. For instance, the C 1s spectrum can be deconvoluted to identify carbons bonded to chlorine (C-Cl), phosphorus (C-P), and other carbons and hydrogens. This level of detail is crucial for confirming the molecular integrity of (2-chloroethyl)phosphonothioic acid on surfaces or in thin films. Studies on related organophosphorus compounds have successfully used XPS to probe their adsorption mechanisms and degradation pathways on various substrates. acs.org
Table 2: Expected Core Level Binding Energies for (2-Chloroethyl)phosphonothioic Acid in SRPES/XPS
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| P | 2p | R-P(=S)(OH)₂ | ~133 - 135 |
| S | 2p | R-P(=S )(OH)₂ | ~162 - 164 |
| Cl | 2p | R-Cl | ~200 - 202 |
| O | 1s | P-O -H | ~532 - 534 |
| C | 1s | C -Cl | ~286 - 288 |
| C | 1s | C -P | ~285 - 286 |
Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly depending on the specific chemical environment and instrument calibration. nih.gov
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states and the local bonding environment of atoms. researchgate.net By tuning the energy of the incident X-rays across an element's absorption edge, transitions of core electrons to unoccupied molecular orbitals can be excited. The resulting spectrum of absorption features is highly sensitive to the local coordination, symmetry, and bonding characteristics of the absorbing atom. cornell.edu
For (2-chloroethyl)phosphonothioic acid, NEXAFS spectroscopy at the P, S, Cl, and O K-edges can provide valuable insights into its electronic structure. The spectra would reveal features corresponding to transitions into antibonding orbitals such as σ(P-C), σ(P-S), σ(P-O), and σ(C-Cl), as well as π* orbitals associated with the P=S double bond. The energy positions and intensities of these resonances serve as a fingerprint for the specific functional groups and their orientation on a surface.
NEXAFS is particularly powerful for determining the orientation of molecules adsorbed on substrates, as the intensity of the absorption features is dependent on the polarization of the incident X-ray beam relative to the orientation of the molecular orbitals. This makes it an invaluable tool for studying self-assembled monolayers or thin films of (2-chloroethyl)phosphonothioic acid, which might be relevant in applications such as surface modification or sensor development. The application of NEXAFS to various organic and organometallic systems has demonstrated its capability to elucidate complex bonding and orientational information. researchgate.net
Advanced Chromatographic Separations in Complex Matrices
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds within complex mixtures. iupac.org Given the polar and non-volatile nature of (2-chloroethyl)phosphonothioic acid, specialized chromatographic methods are required for its effective analysis, particularly in environmental or biological samples.
Gas Chromatography (GC) Methodological Development
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. nemi.gov However, (2-chloroethyl)phosphonothioic acid, being a polar and acidic compound, is not directly amenable to GC analysis due to its low volatility and potential for thermal degradation in the GC inlet and column. Therefore, a critical step in methodological development is derivatization, which converts the analyte into a more volatile and thermally stable derivative.
A common derivatization strategy for acidic compounds like phosphonothioic acids is methylation or silylation. Treatment with a methylating agent, such as diazomethane, would convert the acidic P-O-H groups into P-O-CH₃ esters. oup.com This process significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.
The development of a robust GC method would involve optimizing several parameters. The choice of a suitable capillary column is crucial; a mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation. Detection can be achieved using element-selective detectors to enhance sensitivity and selectivity. A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) would be highly selective for the phosphorus-containing analyte, minimizing interference from the sample matrix. nemi.gov Mass Spectrometry (MS) coupled with GC (GC-MS) would provide definitive identification based on the mass spectrum of the derivatized analyte. nih.gov Method validation would involve assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov
Table 3: Representative GC Method Parameters for Derivatized (2-Chloroethyl)phosphonothioic Acid
| Parameter | Description |
| Derivatization Agent | Diazomethane (for methylation) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C, hold 1 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | Flame Photometric Detector (FPD) - Phosphorus Mode or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Note: These parameters are illustrative and would require optimization for a specific application and instrument.
High-Performance Liquid Chromatography (HPLC) for Compound and Adduct Isolation
High-Performance Liquid Chromatography is a cornerstone technique for the separation and isolation of non-volatile and thermally labile compounds like (2-chloroethyl)phosphonothioic acid. The inherent polarity and potential for ionization of the phosphonothioic acid group, combined with the presence of a chloroethyl moiety, dictate the selection of appropriate HPLC modes and conditions.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a widely applicable method for the separation of moderately polar to nonpolar compounds. For an acidic compound like (2-chloroethyl)phosphonothioic acid, RP-HPLC offers a robust platform for analysis. The retention behavior is primarily governed by hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C8 or C18). nih.gov The elution is achieved using a polar mobile phase, usually a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol.
To achieve optimal separation and peak shape for acidic analytes, the pH of the mobile phase is a critical parameter. nih.gov By adjusting the pH to suppress the ionization of the phosphonothioic acid group (i.e., maintaining a pH below its pKa), retention on the reversed-phase column is enhanced, leading to better separation from more polar impurities. Acidic modifiers like formic acid, acetic acid, or phosphoric acid are commonly added to the mobile phase for this purpose.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
For highly polar or ionic compounds that exhibit poor retention in conventional RP-HPLC, ion-pair chromatography is a powerful alternative. This technique involves the addition of an ion-pairing reagent to the mobile phase, which possesses a hydrophobic tail and an ionic head group. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. For the anionic (2-chloroethyl)phosphonothioate, a cationic ion-pairing reagent such as a tetraalkylammonium salt would be suitable. The concentration of the ion-pairing reagent and the organic modifier in the mobile phase are key parameters for optimizing the separation.
The presence of the sulfur atom in the phosphonothioic acid moiety introduces a chiral center at the phosphorus atom, leading to the existence of diastereomers if another chiral center is present in an adduct. The separation of such diastereomers can be challenging but is often achievable with high-resolution columns and careful optimization of the mobile phase composition and temperature. nih.gov
Illustrative HPLC Parameters for Related Compounds:
While specific data for (2-chloroethyl)phosphonothioic acid is scarce, the following table illustrates typical HPLC conditions used for the analysis of related small molecule organophosphorus acids.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
This data is illustrative and based on methods for structurally similar compounds.
Ion-Exchange Chromatography for Pre-concentration and Purification
Ion-Exchange Chromatography (IEC) is a highly effective technique for the purification and pre-concentration of ionizable compounds from complex matrices. google.com Given the acidic nature of the phosphonothioic acid group, (2-chloroethyl)phosphonothioic acid is an excellent candidate for anion-exchange chromatography.
Anion-Exchange Chromatography (AEX)
In AEX, the stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). At a pH above its pKa, (2-chloroethyl)phosphonothioic acid will be deprotonated, carrying a negative charge, and will bind to the positively charged stationary phase. Neutral and positively charged impurities will pass through the column and be washed away.
The elution of the bound analyte is typically achieved by either increasing the concentration of a competing anion in the mobile phase (a salt gradient) or by changing the pH to neutralize the charge on the analyte or the stationary phase. The choice of the eluting salt and the gradient profile are critical for achieving high-resolution separation from other anionic species.
Application in Pre-concentration
AEX is particularly valuable for the pre-concentration of trace amounts of (2-chloroethyl)phosphonothioic acid from large volumes of aqueous samples. The sample is loaded onto the AEX column under conditions that favor strong binding. After washing the column to remove non-retained matrix components, the concentrated analyte can be eluted in a small volume of a strong eluent. This approach significantly enhances the sensitivity of subsequent analytical methods like HPLC or mass spectrometry.
Illustrative Ion-Exchange Chromatography Purification Parameters:
The following table provides a representative set of conditions for the purification of acidic organophosphorus compounds using anion-exchange chromatography.
| Parameter | Condition |
| Resin Type | Strong Anion-Exchanger (e.g., Quaternary Ammonium functionalized) |
| Loading Buffer | Low ionic strength buffer at a pH > pKa of the analyte (e.g., 20 mM Tris-HCl, pH 8.0) |
| Elution Buffer | Loading buffer with a linear gradient of 0 to 1 M NaCl |
| Flow Rate | 2-5 mL/min (for preparative scale) |
| Detection | UV absorbance or Conductivity |
This data is illustrative and based on methods for structurally similar compounds.
Theoretical and Computational Chemistry Studies of 2 Chloroethyl Phosphonothioic Acid
Quantum Chemical Approaches to Molecular Structure, Reactivity, and Energetics
Quantum chemical methods are fundamental tools for elucidating the electronic structure, reactivity, and energetic properties of molecules at the atomic level. For a molecule such as (2-chloroethyl)phosphonothioic acid, these computational approaches provide invaluable insights that are often difficult or impossible to obtain through experimental means alone. These methods can be broadly categorized into semiempirical, ab initio, and density functional theory (DFT) approaches, each offering a different balance between computational cost and accuracy.
Semiempirical Quantum Chemical Methods for Complex Formation
Semiempirical quantum chemical methods, such as AM1, PM3, and MNDO, offer a computationally efficient means to study the formation of large molecular complexes involving (2-chloroethyl)phosphonothioic acid. wikipedia.orgresearchgate.net These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This parameterization allows for the rapid exploration of the potential energy surfaces of complex systems.
The study of complex formation, for instance, the interaction of (2-chloroethyl)phosphonothioic acid with metal ions or biological macromolecules, can be effectively initiated using semiempirical methods. nih.govnih.gov These methods can predict the geometries of the complexes, estimate the binding energies, and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces. While less accurate than higher-level methods, semiempirical approaches are well-suited for initial screenings of multiple possible binding conformations and for studying systems with a large number of atoms where more rigorous methods would be computationally prohibitive. nih.gov
Illustrative Data Table: Predicted Interaction Energies of (2-Chloroethyl)phosphonothioic Acid with a Metal Ion using Semiempirical Methods
| Method | Interaction Energy (kcal/mol) | Key Interacting Atoms |
| AM1 | -25.8 | O, S with Metal Ion |
| PM3 | -28.2 | O, S with Metal Ion |
| MNDO | -24.5 | O, S with Metal Ion |
Note: The data in this table is illustrative and represents typical outputs from semiempirical calculations for the interaction of a phosphonothioic acid with a divalent metal ion.
Molecular Dynamics Simulations and Reaction Pathway Modeling
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of (2-chloroethyl)phosphonothioic acid and to model its reaction pathways over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, diffusion, and interactions with other molecules, such as solvents or reactants. nih.gov
By employing a suitable force field, which is a set of parameters that describes the potential energy of the system, MD simulations can model the behavior of (2-chloroethyl)phosphonothioic acid in various environments. For instance, simulations can reveal how the molecule interacts with water molecules in an aqueous solution, or how it diffuses towards a reactive surface.
Furthermore, MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in modeling reaction pathways. nih.gov In a QM/MM simulation, the reactive part of the system (e.g., the reacting atoms of (2-chloroethyl)phosphonothioic acid and a catalyst) is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This approach allows for the investigation of complex chemical reactions, such as hydrolysis or oxidation of the phosphonothioic acid, providing insights into the reaction mechanism, transition states, and activation energies. mdpi.commdpi.com
Computational Modeling of Surface Interactions with Phosphonate (B1237965)/Thiophosphonate Moieties
The interaction of phosphonate and thiophosphonate moieties with various surfaces is of significant interest in fields such as materials science, corrosion inhibition, and sensor development. Computational modeling plays a crucial role in understanding these interactions at the molecular level.
Anchoring Mechanisms on Metal Oxide and Other Substrates
Computational modeling, primarily using DFT, is extensively employed to investigate the anchoring mechanisms of phosphonate and thiophosphonate groups on metal oxide surfaces like TiO2, Al2O3, and Fe2O3. researchgate.netijdrug.com These studies can predict the most stable binding modes, which can be monodentate, bidentate, or tridentate, depending on the surface and the specific phosphonate or thiophosphonate. researchgate.net
For (2-chloroethyl)phosphonothioic acid, DFT calculations can determine the preferred binding geometry on a given substrate. The calculations would involve placing the molecule at different orientations relative to the surface and optimizing the geometry to find the lowest energy configuration. The analysis of the resulting structure reveals the nature of the chemical bonds formed between the thiophosphonate group and the surface atoms, providing a detailed picture of the anchoring mechanism.
Illustrative Data Table: Predicted Binding Modes of (2-chloroethyl)phosphonothioic Acid on Different Metal Oxide Surfaces
| Metal Oxide | Dominant Binding Mode | Calculated Binding Energy (eV) |
| TiO2 (Anatase) | Bidentate Bridging | -2.0 |
| Al2O3 | Monodentate | -1.7 |
| Fe2O3 | Bidentate Chelating | -2.2 |
Note: This data is illustrative and represents plausible outcomes from DFT calculations on the binding of a phosphonothioic acid to different metal oxide surfaces.
Stability and Energetics of Grafted Species
Once the anchoring mechanism is understood, computational methods can be used to assess the stability and energetics of the grafted (2-chloroethyl)phosphonothioic acid species on the surface. This involves calculating the binding energy, which is the energy released upon adsorption, and the vibrational frequencies of the adsorbed molecule. mdpi.com
The binding energy provides a quantitative measure of the strength of the interaction between the molecule and the surface. A higher binding energy indicates a more stable grafted species. researchgate.net Vibrational frequency calculations can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to validate the predicted adsorption geometry. Furthermore, these calculations can help to understand the influence of the surface on the intramolecular vibrations of the grafted molecule. The energetics of desorption can also be calculated to predict the conditions under which the molecule might detach from the surface. google.com
Applications of 2 Chloroethyl Phosphonothioic Acid in Advanced Materials and Chemical Systems
Role in Polymer Science and Functional Materials Development
(2-Chloroethyl)phosphonic acid and its derivatives serve as important building blocks and modifying agents in the field of polymer science. Their incorporation into polymer structures can impart a range of desirable properties, most notably flame retardancy and tailored reactivity.
Incorporation into Organophosphorus Polymers
The synthesis of advanced organophosphorus polymers often utilizes (2-chloroethyl)phosphonic acid as a precursor. A significant application is in the production of vinylphosphonic acid (VPA), a key monomer for creating polymers with acidic side-chains. The process typically involves the dehydrochlorination of (2-chloroethyl)phosphonic acid. mdpi.com
Once synthesized, VPA can be polymerized to form poly(vinylphosphonic acid) (PVPA), a polymer with a hydrocarbon backbone and pendant phosphonic acid groups. These acidic moieties provide sites for ion exchange, catalysis, and interaction with various substrates, making PVPA and its copolymers valuable in applications such as proton-exchange membranes, dental adhesives, and scale inhibitors.
The general pathway can be summarized as:
Precursor: (2-Chloroethyl)phosphonic acid serves as a commercially available starting material. mdpi.com
Monomer Synthesis: It is converted into vinylphosphonic acid through the removal of hydrogen chloride.
Polymerization: Vinylphosphonic acid is then polymerized, often via free-radical polymerization, to yield side-chain phosphorus-containing polyacids. mdpi.com
Modification of Polymer Matrices for Enhanced Properties
Esters and derivatives of (2-chloroethyl)phosphonic acid are particularly effective as additives for modifying polymer matrices to enhance specific properties, with flame retardancy being a primary application. google.com These organophosphorus compounds can be incorporated into various polymers, such as polyurethanes, to reduce their flammability.
When added to polyurethane foams, 2-chloroethyl phosphonate (B1237965) mixtures act as flame retardants. google.com A notable advantage of these mixtures is their beneficial effect on the processing characteristics of the foam, specifically by reducing the rise and tack-free times during manufacturing. google.com Generally, an incorporation of 0.1% to 20% by weight of the phosphonate mixture is sufficient to achieve the desired flame retardancy. google.com
The mechanism of phosphorus-based flame retardants can operate in both the gas phase and the condensed (solid) phase. In the gas phase, they can release phosphorus-containing radicals that scavenge flame-propagating H• and OH• radicals. In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and prevents the release of flammable volatile compounds.
Table 1: Properties Enhanced by (2-Chloroethyl)phosphonate Derivatives in Polymers
| Property Enhanced | Polymer Matrix | Mechanism of Action |
| Flame Retardancy | Polyurethane | Acts in both gas phase (radical trapping) and condensed phase (char formation). |
| Processing Time | Polyurethane Foam | Reduces rise and tack-free times during foam production. google.com |
Surface Engineering and Interface Chemistry
The phosphonic acid group (—PO(OH)₂) is an excellent anchor for binding to various metal oxide surfaces. This property allows (2-chloroethyl)phosphonic acid and related compounds to be used in surface engineering to create tailored interfaces for a wide range of applications.
Modification of Metal Oxide Surfaces for Diverse Applications
(2-Chloroethyl)phosphonic acid can be grafted onto metal oxide surfaces like titanium dioxide (TiO₂) to create hybrid materials with modified surface properties. wseas.usresearchgate.net The anchoring of the molecule to the surface is robust, typically involving the coordination of the phosphoryl oxygen to Lewis acid sites on the metal oxide and condensation reactions between the P-OH groups of the acid and the Ti-OH surface hydroxyl groups. wseas.usresearchgate.net This strong binding leads to the formation of stable, functionalized surfaces.
Theoretical studies on the grafting of 2-chloroethyl phosphonic acid onto a rutile (a crystalline form of TiO₂) surface have been conducted to understand the stability and nature of this interaction. wseas.usresearchgate.net Such modifications are crucial for applications in:
Photoelectrochemical cells: Where surface modification can improve charge transfer and efficiency. wseas.usresearchgate.net
Corrosion inhibition: By forming a protective layer on the metal surface.
Sensors and electronic devices: Where the interface properties control device performance. wseas.usresearchgate.net
Research has also shown that modifying TiO₂ nanostructures with long-chain alkylphosphonic acids can enhance photocatalytic activity under visible light. acs.orgnih.gov This is attributed to the generation of new surface defects and altered light absorption properties, which create more active sites for chemical reactions. acs.orgnih.gov
Development of Surface-Reactive Materials
A key application in this area is the development of corrosion inhibitors. The sodium salt of 2-chloroethyl phosphonic acid (2-Cl EPA), in conjunction with zinc ions (Zn²⁺), has been shown to be a highly effective corrosion inhibitor for carbon steel in neutral aqueous environments. emerald.com
This system functions as a mixed inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. A formulation containing 300 ppm of 2-Cl EPA and 300 ppm of Zn²⁺ can achieve a remarkable 95% inhibition efficiency. emerald.com The protective mechanism involves the formation of a durable, semiconducting film on the steel surface. This film is composed of an Fe²⁺-(2-Cl EPA) complex, zinc hydroxide (B78521) (Zn(OH)₂), and various iron oxides. emerald.com
Table 2: Performance of (2-Chloroethyl)phosphonic Acid - Zn²⁺ Corrosion Inhibitor System
| Component | Concentration | Substrate | Environment | Inhibition Efficiency |
| 2-Cl EPA + Zn²⁺ | 300 ppm + 300 ppm | Carbon Steel | Neutral aqueous solution with 60 ppm Cl⁻ | 95% emerald.com |
This ability to form a complex, protective layer makes it a valuable tool for creating surface-reactive materials that can actively prevent degradation in industrial settings, such as cooling water systems. emerald.com
Advanced Separation Technologies
The analysis and purification of (2-chloroethyl)phosphonic acid derivatives rely on advanced separation technologies, particularly high-performance liquid chromatography (HPLC). sielc.com Chromatographic techniques are essential for quality control, impurity profiling, and isolation of these compounds in both research and industrial applications.
For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of bis(2-chloroethyl) (2-chloroethyl)phosphonate. sielc.com This method utilizes a specialized column and a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with a more volatile acid like formic acid. sielc.com
Gas chromatography (GC) is another powerful technique widely used for the separation and analysis of various organophosphorus compounds. drawellanalytical.comepa.govbohrium.comcromlab-instruments.es When coupled with detectors like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), GC provides high sensitivity and selectivity for phosphorus-containing molecules. epa.gov These chromatographic methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Utilization in Ion Exchange Resins and Chelating Materials
Ion exchange resins are insoluble polymeric materials containing charged functional groups that can exchange ions with the surrounding solution. Chelating resins are a specialized type of ion exchange resin with functional groups that can form multiple coordination bonds with a single metal ion, leading to high selectivity. The incorporation of phosphonic acid and related functionalities onto polymer backbones has been a subject of significant research for the development of resins with high affinity for various metal ions.
While direct studies on resins synthesized from (2-chloroethyl)phosphonothioic acid are not extensively documented in publicly available literature, the known properties of similar phosphonic and thiophosphonate resins provide a strong indication of their potential performance. The phosphorus-oxygen and phosphorus-sulfur moieties are known to be effective ligands for a variety of metal cations.
Chelating Properties and Metal Ion Selectivity:
The presence of both a P=S (thiono) or P-SH (thiol) group and P-OH groups in (2-chloroethyl)phosphonothioic acid would impart a "soft" donor character (from sulfur) in addition to the "hard" donor character (from oxygen). This dual nature could lead to enhanced selectivity for a specific range of metal ions. For instance, resins with aminothiophosphonate groups have demonstrated high selectivity for cadmium (II) ions, with the interaction being predominantly through coordination rather than ion exchange. This suggests that a resin functionalized with (2-chloroethyl)phosphonothioic acid could exhibit strong chelation capabilities.
The general selectivity of chelating resins is influenced by the nature of the functional group. The table below summarizes the selectivity of different functional groups found in various chelating resins.
Table 1: Selectivity of Functional Groups in Chelating Resins
| Functional Group | Target Metal Ions |
|---|---|
| Iminodiacetic acid | Various heavy metals |
| Aminophosphonic acid | Indium, rare earth elements, uranium, thorium |
This table is interactive. You can sort and filter the data.
Based on this, a resin derived from (2-chloroethyl)phosphonothioic acid, containing both phosphorus-oxygen and phosphorus-sulfur bonds, could potentially target a unique combination of heavy metals and precious metals. The chloroethyl group could serve as a reactive handle for grafting the molecule onto a polymer support.
Potential Synthesis and Performance:
The synthesis of such a resin would likely involve the copolymerization of a vinyl-functionalized derivative of (2-chloroethyl)phosphonothioic acid with a crosslinking agent like divinylbenzene. The resulting polymer beads would possess accessible phosphonothioic acid groups for ion interaction.
The performance of such a resin in terms of capacity, selectivity, and kinetics would be highly dependent on the pH of the solution. At low pH, the phosphonothioic acid groups would be protonated, favoring complexation mechanisms for metal ion binding. At higher pH, deprotonation would allow for ion exchange to occur. This pH-dependent behavior is a characteristic feature of phosphonic acid-based resins, allowing for selective metal uptake and elution by adjusting the acidity of the surrounding medium.
Contribution to Chemical Safety and Flame Retardancy Research
Organophosphorus compounds are widely investigated and utilized as flame retardants in various polymeric materials. Their effectiveness stems from their ability to interrupt the combustion cycle in either the condensed phase (by promoting char formation) or the gas phase (by scavenging flame-propagating radicals). The presence of a halogen (chlorine) and sulfur in addition to phosphorus in (2-chloroethyl)phosphonothioic acid suggests a potential for multifunctional and synergistic flame retardant activity.
The mechanism of flame inhibition by phosphorus compounds is complex and depends on the specific compound and the polymer matrix. However, a general understanding involves the thermal decomposition of the organophosphorus compound to produce active phosphorus-containing species.
Gas-Phase Inhibition:
In the gas phase, phosphorus-containing radicals such as PO• and HPO• are highly effective at scavenging the key radicals responsible for flame propagation, namely H• and OH•. This radical trapping mechanism disrupts the exothermic reactions of combustion, leading to flame extinguishment. The effectiveness of a phosphorus-based flame retardant in the gas phase is related to its ability to generate these active species at the temperature of polymer decomposition.
Condensed-Phase Action:
In the condensed phase, the thermal decomposition of organophosphorus compounds can lead to the formation of phosphoric or polyphosphoric acid. These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a protective char layer. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds.
Synergistic Effects of Phosphorus, Halogen, and Sulfur:
The presence of chlorine and sulfur in the (2-chloroethyl)phosphonothioic acid molecule could lead to synergistic effects that enhance its flame retardant efficiency.
Phosphorus-Halogen Synergy: Halogenated compounds, upon thermal decomposition, release halogen radicals (e.g., Cl•) into the gas phase. These radicals can also participate in the radical trapping cycle of combustion. A synergistic effect between phosphorus and halogens is often observed, where the combined effect is greater than the sum of their individual effects.
Phosphorus-Sulfur Synergy: Research on sulfur-containing organophosphorus flame retardants has indicated that the presence of sulfur can positively impact flame retardancy. The impact can vary with the oxidation state of the sulfur atom. It is proposed that sulfur compounds can also contribute to char formation and may influence the gas-phase chemistry of combustion.
Thermal Decomposition and Potential Performance:
The table below outlines the typical decomposition products and their roles in flame retardancy for different elements present in a multifunctional flame retardant.
Table 2: Role of Different Elements in Flame Retardancy
| Element | Decomposition Products | Phase of Action | Mechanism |
|---|---|---|---|
| Phosphorus | PO•, HPO•, Phosphoric Acid | Gas & Condensed | Radical Scavenging, Char Formation |
| Chlorine | Cl•, HCl | Gas | Radical Scavenging |
This table is interactive. You can sort and filter the data.
Environmental Chemical Fate and Degradation Pathways of 2 Chloroethyl Phosphonothioic Acid Analogues
Hydrolytic Degradation Pathways under Varying Conditions
Hydrolysis is a primary mechanism for the degradation of many organophosphorus esters in the environment. The rate and pathway of hydrolysis are significantly influenced by pH, temperature, and the specific structure of the compound. For phosphonothioates, hydrolysis can proceed through the cleavage of either the P-S or P-O bond.
The hydrolysis of phosphonothioate esters is subject to catalysis by both acids and bases. clemson.edu Under alkaline conditions, the hydrolysis of analogous compounds such as O,S-diethyl phenylphosphonothioate has been shown to follow second-order kinetics. nih.gov In the case of the nerve agent VX (O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate), a close structural analogue, hydrolysis pathways are pH-dependent. At pH values between 7 and 10, cleavage of the P-O bond can occur, while at pH levels below 6 or above 10, P-S bond cleavage is favored. preprints.org This is a critical consideration as P-O bond cleavage in VX results in the formation of EA-2192 (S-(2-diisopropylaminoethyl) methylphosphonothioic acid), a product that retains significant toxicity. rsc.orgresearchgate.net
The expected primary hydrolysis products of (2-Chloroethyl)phosphonothioic acid would be (2-chloroethyl)phosphonic acid and a corresponding thiol, or ethanol (B145695) and (2-chloroethyl)thiophosphonic acid, depending on the site of cleavage. The subsequent degradation of these primary products would then follow their own environmental fate pathways.
Table 1: Inferred Hydrolytic Degradation Characteristics of (2-Chloroethyl)phosphonothioic Acid Based on Analogues
| Condition | Expected Dominant Cleavage Site | Potential Primary Products | Inferred Rate-Influencing Factors |
| Acidic (pH < 6) | P-S Bond | (2-Chloroethyl)phosphonic acid, Thiol | Catalysis by H+ |
| Neutral (pH 7) | P-O or P-S Bond | Ethanol, (2-Chloroethyl)thiophosphonic acid or (2-Chloroethyl)phosphonic acid, Thiol | pH, Temperature |
| Alkaline (pH > 10) | P-S Bond | (2-Chloroethyl)phosphonic acid, Thiol | Catalysis by OH- |
This table is based on inferred data from structurally similar compounds and is intended for illustrative purposes. Actual degradation pathways and products for (2-Chloroethyl)phosphonothioic acid may vary.
Photolytic and Radiolytic Decomposition Studies
Photolytic degradation, through direct absorption of sunlight or indirect photosensitized reactions, is another significant pathway for the transformation of organophosphorus compounds in the environment. nih.gov For phosphonothioates, photolysis can lead to a variety of reactions, including oxidation, isomerization, and cleavage of the ester bonds.
A common photochemical reaction for thiono (P=S) compounds is oxidation to their corresponding oxon (P=O) analogues. rsc.org This transformation is environmentally significant as the oxon forms are often more potent acetylcholinesterase inhibitors and thus more toxic. The rate of photolysis and the products formed can be influenced by the presence of photosensitizers, such as dissolved organic matter or nitrate (B79036) ions in natural waters. nih.gov
While specific quantum yields for (2-Chloroethyl)phosphonothioic acid are not available, studies on other organophosphorus pesticides can provide an indication of their potential for photodegradation. Quantum yields for various pesticides have been reported, and these values are crucial for predicting their environmental phototransformation rates. acs.orgamazonaws.comresearchgate.net The presence of the chloroethyl group may also influence the photochemical behavior of the molecule.
Radiolytic decomposition, induced by ionizing radiation, can also contribute to the degradation of organophosphorus compounds. This process involves the generation of highly reactive species, such as hydroxyl radicals, which can readily attack and degrade the parent molecule.
Table 2: Potential Photolytic and Radiolytic Transformation Products of (2-Chloroethyl)phosphonothioic Acid
| Degradation Process | Potential Transformation | Potential Products |
| Direct Photolysis | P=S to P=O Oxidation | (2-Chloroethyl)phosphonic acid, oxon analogue |
| P-S or P-O Bond Cleavage | Smaller molecular weight acids and alcohols | |
| Indirect Photolysis | Reaction with photosensitized species | Oxidized and cleaved products |
| Radiolysis | Reaction with hydroxyl radicals | Mineralization to CO2, H2O, HCl, and phosphate (B84403) |
This table presents potential transformation pathways based on general principles of organophosphorus compound photochemistry. Specific products and efficiencies for (2-Chloroethyl)phosphonothioic acid require experimental verification.
Environmental Transformation Mechanisms in Abiotic Systems
In addition to hydrolysis and photolysis, other chemical reactions can contribute to the breakdown of (2-Chloroethyl)phosphonothioic acid in aqueous environments. Oxidation-reduction reactions, for instance, can occur in the presence of various environmental oxidants or reductants.
The thiono sulfur in phosphonothioates is susceptible to oxidation by common environmental oxidants. This can lead to the formation of the corresponding oxon, as mentioned in the context of photolysis, but can also be mediated by chemical oxidants present in water and soil. For example, chlorination of water containing organothiophosphate pesticides has been shown to result in the formation of their oxon analogues. acs.org
The fate and transport of (2-Chloroethyl)phosphonothioic acid in the environment are also heavily influenced by its interactions with solid phases such as soil and sediment. Adsorption to soil particles can reduce the concentration of the compound in the aqueous phase, thereby affecting its mobility and availability for degradation by other processes.
The adsorption of organophosphorus compounds to soil is influenced by the properties of both the chemical and the soil. Key chemical properties include polarity and charge, while important soil properties include organic matter content, clay content and type, and pH. slu.se Phosphonates and phosphonothioates can bind to soil minerals, particularly clay minerals and metal oxides (e.g., iron and aluminum oxides), through ligand exchange mechanisms where the phosphate or phosphonate (B1237965) group displaces hydroxyl groups on the mineral surface. nih.govusda.gov
The presence of organic matter in soil can also play a significant role in the adsorption of organophosphorus compounds. researchgate.net The partitioning of the compound between the soil organic carbon and water is described by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value for (2-Chloroethyl)phosphonothioic acid is not available, its structure suggests it would have a moderate affinity for soil organic matter.
The degradation of phosphonothioates can also be catalyzed by mineral surfaces. Metal oxides, for instance, have been shown to promote the degradation of chemical warfare agent simulants. aip.org The surface of these minerals can provide active sites that facilitate hydrolysis or other degradation reactions.
Emerging Research Directions and Future Perspectives in 2 Chloroethyl Phosphonothioic Acid Chemistry
Development of Novel Synthetic Routes and Advanced Derivatizations
The synthesis of phosphonothioates is a cornerstone of organophosphorus chemistry, with applications ranging from agrochemicals to pharmaceuticals. researchgate.netnih.gov Future research on (2-chloroethyl)phosphonothioic acid will necessitate the development of efficient and stereocontrolled synthetic methodologies.
Current strategies for forming the P-S bond in related compounds offer a logical starting point. A primary route involves the sulfurization of H-phosphonate or H-phosphinate precursors. mdpi.comnih.gov This can be achieved using various sulfur-transfer reagents, such as elemental sulfur in the presence of a base or more advanced reagents like phenylacetyl disulfide (PADS). mdpi.comresearchgate.net Adapting these methods to a (2-chloroethyl) H-phosphonate precursor could provide a direct pathway to the target compound.
Another promising avenue is the metal-catalyzed cross-coupling of P(O)H compounds with thiols or disulfides. nih.govresearchgate.net These reactions, often employing copper catalysts, have become a powerful tool for P-S bond formation. nih.gov Research could focus on optimizing catalysts and reaction conditions for the specific coupling of a (2-chloroethyl)phosphorus source with a sulfur donor.
Advanced derivatization of the phosphonothioate group represents a key area for future exploration. The nucleophilic character of the sulfur atom allows for targeted modifications. researchgate.net For instance, alkylation of the P(V)-thiolate anion, generated by treating P(V)-H compounds with sulfur and a base, is a common strategy to produce S-alkylated derivatives. researchgate.net This could be used to attach various functional groups to the sulfur atom of (2-chloroethyl)phosphonothioic acid, creating a library of new molecules with potentially unique properties. Furthermore, derivatization is a critical step in the analytical determination of organophosphorus acids, often employed to improve volatility for gas chromatography or enhance ionization for mass spectrometry. nih.govmdpi.com
| Synthetic Strategy | Key Reagents/Precursors | Potential Outcome | Reference Principle |
|---|---|---|---|
| Sulfurization of H-Phosphonate | (2-Chloroethyl) H-phosphonate, Elemental Sulfur (S8), Phenylacetyl disulfide (PADS) | Direct synthesis of (2-Chloroethyl)phosphonothioic acid | mdpi.comresearchgate.net |
| Metal-Catalyzed Cross-Coupling | (2-Chloroethyl)phosphinate, Aryl/Alkyl Thiol, Copper(I) Iodide (CuI) | Formation of S-Aryl or S-Alkyl (2-Chloroethyl)phosphonothioates | nih.gov |
| Arbuzov-type Reactions | Trivalent phosphorus precursor, Sulfur-containing electrophile | Formation of the P-C bond and P=S moiety | tandfonline.com |
| S-Alkylation | (2-Chloroethyl)phosphonothioic acid, Base, Alkyl Halide | Advanced derivatization to form S-Alkyl esters | researchgate.net |
In-depth Mechanistic Elucidation of Complex Reaction Processes
Understanding the reaction mechanisms of (2-chloroethyl)phosphonothioic acid is crucial for controlling its synthesis and predicting its behavior in various applications. The P-S bond's reactivity is a central theme, with processes like hydrolysis, nucleophilic substitution, and metal-catalyzed cleavage being of primary interest.
Mechanistic studies on related phosphorothioate (B77711) triesters have shown that metal ions can significantly catalyze their methanolysis, proceeding through a transition state with extensive cleavage of the P-XAr bond. nih.gov Similar investigations into the hydrolysis of (2-chloroethyl)phosphonothioic acid, both catalyzed and uncatalyzed, would provide fundamental insights into its stability and degradation pathways. acs.org Stereochemical studies, which have been used to probe the cleavage of other phosphonothioates, could reveal whether reactions proceed with inversion or retention of configuration at the phosphorus center, offering clues about the involvement of intermediate species. acs.org
The nucleophilic reactions of the phosphonothioate group are particularly relevant for its use in functionalizing other molecules. In the context of antisense oligonucleotides, the phosphorothioate backbone engages in nucleophilic reactions with electrophilic reagents, allowing for precise, site-specific modifications. researchgate.net Elucidating the kinetics and mechanisms of such reactions for (2-chloroethyl)phosphonothioic acid could open doors to its use as a synthetic building block.
Synergistic Integration of Computational and Experimental Methodologies
The combination of computational modeling and experimental work offers a powerful paradigm for accelerating research. Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep mechanistic insights that are often difficult to obtain through experiments alone.
For (2-chloroethyl)phosphonothioic acid, computational studies could be employed to:
Model Reaction Pathways: DFT calculations can map the energy landscapes of potential synthetic reactions, helping to identify the most plausible mechanisms and optimize conditions. For example, theoretical studies have been used to understand the breakdown of organophosphates and the hydrolysis of phosphotriesters. acs.orgresearchgate.net
Predict Thermochemistry: The enthalpies of formation and other thermodynamic properties of the target molecule and its derivatives can be calculated, providing crucial data for process design and safety assessment. nih.gov
Simulate Interactions: Molecular docking and cluster model approaches can simulate the interaction of (2-chloroethyl)phosphonothioic acid with biological targets, such as enzymes. mdpi.com This could guide the development of new agrochemicals or therapeutic agents by predicting binding affinities and inhibition mechanisms.
Experimental work, in turn, provides the necessary validation for theoretical models. Kinetic studies, product analysis, and spectroscopic characterization of intermediates are essential to confirm or refine computational predictions. This iterative cycle of theory and experiment will be vital for efficiently navigating the chemical landscape of this understudied compound.
Exploration of Unconventional Applications in Materials Science and Industrial Chemistry
While the applications of the oxygen analogue, Ethephon (B41061), are well-established in agriculture, the unique properties of (2-chloroethyl)phosphonothioic acid could lead to novel uses in materials science and other industrial sectors. researchgate.net
The broader class of phosphonothioates and related compounds has found diverse applications:
Agrochemicals: Many pesticides and fungicides incorporate a phosphonothioate or phosphorothioate moiety, leveraging its specific biological activity. nih.gov
Lubricant Additives: Zinc salts of dithiophosphonic acids are widely used as anti-wear and antioxidant additives in lubricants. researchgate.net
Polymer Science: Dithiophosphinic esters have been used as Reversible Addition-Fragmentation Chain Transfer (RAFT) agents for controlled polymerization. researchgate.net
Biomedicine: Phosphorothioates are the backbone of many antisense oligonucleotide (ASO) therapeutics, where the sulfur substitution enhances stability against nuclease degradation. nih.govnih.gov
Future research could investigate whether the presence of the 2-chloroethyl group, combined with the phosphonothioate function, imparts advantageous properties for these or other applications. For example, it could be explored as a monomer for flame-retardant polymers, a corrosion inhibitor, or a functional ligand for creating novel metal-organic frameworks (MOFs).
Addressing Persistent Analytical Challenges and Advancing Method Development
The development of robust and sensitive analytical methods is a prerequisite for all other areas of research, from synthesis monitoring to environmental analysis. Organophosphorus acids, including phosphonothioates, present analytical challenges due to their polarity, low volatility, and potential for matrix interference. mdpi.com
A key strategy to overcome these challenges is chemical derivatization. Converting the acidic proton to an alkyl or other functional group increases volatility for Gas Chromatography (GC) analysis and can enhance ionization efficiency for Mass Spectrometry (MS). nih.govmdpi.com Cationic derivatization, for instance, has been shown to improve LC-ESI-MS/MS sensitivity for organophosphorus acids by orders of magnitude. nih.gov
Modern analytical techniques that could be adapted and validated for (2-chloroethyl)phosphonothioic acid include:
GC-MS: After appropriate derivatization, GC-MS provides excellent separation and structural identification capabilities. researchgate.nettandfonline.com Detectors specific to phosphorus and sulfur, such as the NPD and FPD, are also highly effective. epa.gov
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is well-suited for analyzing polar, non-volatile compounds and can provide high sensitivity and selectivity, especially after derivatization. nih.gov
Ion Chromatography (IC): IC coupled with high-resolution mass spectrometry (e.g., Orbitrap-MS) is a powerful technique for separating and detecting ionic organophosphorus compounds at extremely low (femtomole) levels in complex matrices without derivatization. acs.org
Spectroscopic Methods: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) are being explored for the sensitive detection of phosphonates and could potentially be developed for phosphonothioates. acs.orgacs.org
| Technique | Principle | Key Advantage for Phosphonothioates | Reference Principle |
|---|---|---|---|
| GC-MS with Derivatization | Separation by volatility/polarity, detection by mass fragmentation. Requires derivatization (e.g., esterification) to increase volatility. | High chromatographic resolution and structural information. | mdpi.com |
| LC-MS/MS with Derivatization | Separation by liquid phase affinity, detection by mass transitions. Cationic derivatization enhances signal. | High sensitivity (ppt levels) for polar analytes in complex matrices. | nih.gov |
| Ion Chromatography-Orbitrap MS | Separation of ionic species followed by high-resolution mass analysis. | Femtomole-level detection without derivatization. | acs.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational spectroscopy enhanced by adsorption on metallic nanoparticles. | Potential for rapid, sensitive, in-situ monitoring. | acs.orgacs.org |
Q & A
Basic Questions
Q. What are the recommended synthetic pathways for Phosphonothioic acid, (2-chloroethyl)-, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves esterification or chlorination of phosphonothioic acid precursors. For example, analogous compounds like Ethylphosphonothioic acid (CAS 13991-98-5) are synthesized via reaction of ethyl phosphonite with sulfurizing agents under controlled anhydrous conditions . Purity optimization requires post-synthetic purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and characterization using <sup>31</sup>P NMR to confirm absence of unreacted intermediates .
Q. What analytical techniques are critical for characterizing Phosphonothioic acid, (2-chloroethyl)-?
- Methodological Answer : Key techniques include:
- Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm molecular structure and substituent arrangement (e.g., distinguishing chloroethyl groups from isomers) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C2H7ClO2PS for Ethylphosphonothioic acid derivatives) .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) to assess purity, especially for detecting hydrolyzed byproducts .
Q. How should researchers safely handle and store Phosphonothioic acid, (2-chloroethyl)-?
- Methodological Answer : Safety protocols align with those for structurally similar organophosphonates (e.g., Ethephon in ):
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis.
- Handling : Use glove boxes for air-sensitive steps and neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Phosphonothioic acid, (2-chloroethyl)- across solvents?
- Methodological Answer : Contradictions often arise from solvent polarity and trace water content. Design accelerated degradation studies (e.g., 40°C, 75% RH) in solvents like acetonitrile vs. tetrahydrofuran. Monitor degradation via <sup>31</sup>P NMR kinetics and correlate with solvent dielectric constants. For reproducibility, pre-dry solvents over molecular sieves and validate with Karl Fischer titration .
Q. What mechanistic insights exist for the reactivity of Phosphonothioic acid, (2-chloroethyl)- in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl group acts as a leaving group in SN2 reactions. For example, reaction with sodium thiophenolate in DMF proceeds via a bimolecular transition state, confirmed by kinetic isotope effects and DFT calculations. Use Hammett plots to correlate substituent effects on reaction rates .
Q. How can computational modeling predict the biological interactions of Phosphonothioic acid, (2-chloroethyl)-?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to acetylcholinesterase or other targets. Parameterize force fields using crystallographic data from analogous phosphonates (e.g., aminophosphonic acids in ). Validate predictions with in vitro enzyme inhibition assays .
Q. What frameworks guide the integration of Phosphonothioic acid, (2-chloroethyl)- into agrochemical research?
- Methodological Answer : Link studies to pesticide design theories, such as the "pro-drug" activation of Ethephon ( ). Design experiments to test hydrolytic release of ethylene under physiological pH (e.g., 5.5–7.0) and correlate with herbicidal activity using Arabidopsis thaliana models .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C2H7ClO2PS (analog) | |
| Stability in Polar Solvents | t1/2 = 48h (dry acetonitrile) | |
| Key NMR Shifts (<sup>31</sup>P) | δ 35–45 ppm (thioic acid derivatives) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
